molecular formula C18H15N5OS B11297053 N-(4-methyl-1,3-thiazol-2-yl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

N-(4-methyl-1,3-thiazol-2-yl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

Cat. No.: B11297053
M. Wt: 349.4 g/mol
InChI Key: UHLFBLJEQUCYNQ-UHFFFAOYSA-N
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Description

N-(4-methyl-1,3-thiazol-2-yl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is a complex organic compound that features a unique combination of thiazole, pyrazole, and pyrrole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methyl-1,3-thiazol-2-yl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and pyrazole intermediates, followed by their coupling under specific conditions to form the final compound. Common reagents used in these reactions include thionyl chloride, hydrazine hydrate, and various amines. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(4-methyl-1,3-thiazol-2-yl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce new functional groups into the molecule, enhancing its chemical diversity.

Scientific Research Applications

N-(4-methyl-1,3-thiazol-2-yl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

    Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(4-methyl-1,3-thiazol-2-yl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-{p-[(p-tolyl)methyl]phenyl}-1,3-thiazole
  • 4-(4-{[2-(Methyloxy)phenyl]methyl}phenyl)-1,3-thiazol-2-ylamine

Uniqueness

N-(4-methyl-1,3-thiazol-2-yl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is unique due to its specific combination of thiazole, pyrazole, and pyrrole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H15N5OS

Molecular Weight

349.4 g/mol

IUPAC Name

N-(4-methyl-1,3-thiazol-2-yl)-1-phenyl-5-pyrrol-1-ylpyrazole-4-carboxamide

InChI

InChI=1S/C18H15N5OS/c1-13-12-25-18(20-13)21-16(24)15-11-19-23(14-7-3-2-4-8-14)17(15)22-9-5-6-10-22/h2-12H,1H3,(H,20,21,24)

InChI Key

UHLFBLJEQUCYNQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2=C(N(N=C2)C3=CC=CC=C3)N4C=CC=C4

Origin of Product

United States

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